molecular formula C12H11NO3 B12886342 5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one CAS No. 18354-41-1

5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one

Cat. No.: B12886342
CAS No.: 18354-41-1
M. Wt: 217.22 g/mol
InChI Key: HSBDGZQNCJTJMR-UHFFFAOYSA-N
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Description

5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one is a heterocyclic compound that belongs to the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of acetylacetone with benzaldehyde in the presence of an acid catalyst to form the oxazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives with different functional groups.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Introduction of different substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyloxazole: Lacks the acetyl group, leading to different chemical properties and reactivity.

    2-Phenyl-4,5-dihydrooxazole: Contains a saturated oxazole ring, resulting in different stability and reactivity.

    5-Acetyl-2-phenyloxazole: Similar structure but lacks the methyl group, affecting its chemical behavior.

Uniqueness

5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one is unique due to the presence of both acetyl and methyl groups on the oxazole ring

Properties

CAS No.

18354-41-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one

InChI

InChI=1S/C12H11NO3/c1-8(14)12(2)11(15)13-10(16-12)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

HSBDGZQNCJTJMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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